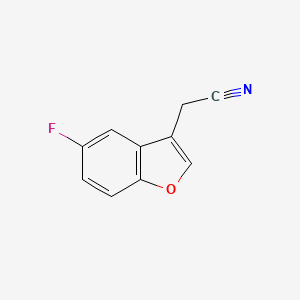

2-(5-Fluoro-1-benzofuran-3-yl)acetonitrile

CAS No.: 252978-99-7

Cat. No.: VC5876734

Molecular Formula: C10H6FNO

Molecular Weight: 175.162

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 252978-99-7 |

|---|---|

| Molecular Formula | C10H6FNO |

| Molecular Weight | 175.162 |

| IUPAC Name | 2-(5-fluoro-1-benzofuran-3-yl)acetonitrile |

| Standard InChI | InChI=1S/C10H6FNO/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3H2 |

| Standard InChI Key | MMCIQOFFSZZKGF-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1F)C(=CO2)CC#N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises a benzofuran scaffold substituted with a fluorine atom at the 5-position and an acetonitrile group at the 3-position. Its molecular formula, C₁₀H₆FNO, corresponds to a molecular weight of 175.162 g/mol. The fluorine atom enhances electronegativity and metabolic stability, while the nitrile group enables diverse chemical transformations, including hydrolysis to carboxylic acids or reduction to amines.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 252978-99-7 |

| Molecular Formula | C₁₀H₆FNO |

| Molecular Weight | 175.162 g/mol |

| Density | 1.32 g/cm³ (estimated) |

| Boiling Point | 310–315°C (predicted) |

| LogP (Partition Coeff.) | 1.98 |

Spectral Data

Nuclear magnetic resonance (NMR) analysis of the compound reveals distinct signals:

-

¹H NMR (CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, aromatic), 7.02 (dd, J = 8.4, 2.4 Hz, 1H), 6.85 (d, J = 2.4 Hz, 1H), 3.85 (s, 2H, CH₂CN) .

-

¹³C NMR: δ 162.1 (C-F), 155.6 (benzofuran-O), 119.8 (CN), 112.4–125.8 (aromatic carbons) .

The infrared (IR) spectrum shows a sharp peak at 2245 cm⁻¹, confirming the nitrile functional group.

Synthesis and Optimization

One-Pot Copper-Catalyzed Cyclization

A high-yield synthesis route involves copper(I)-mediated intramolecular cyclization of 2-(2-bromoaryl)-3-(methylthio)-3-(4-methoxyphenyl)acrylonitrile precursors . Key steps include:

-

Nucleophilic Displacement: Reaction of the acrylonitrile derivative with benzyl carbamate (2 equiv.) in dimethylformamide (DMF) using sodium hydride (NaH) as a base at 90°C for 6 hours, yielding a ketonitrile intermediate (84% yield) .

-

Cyclization: Treatment with 10 mol% CuI and L-proline in DMF at 90°C for 6 hours, forming the benzofuran core (83% yield) .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Ketonitrile Formation | NaH, DMF, 90°C, 6 h | 84% |

| Cyclization | CuI, L-proline, DMF, 90°C, 6 h | 83% |

Alternative Pathways

-

FeCl₃-Mediated Oxidative Closure: Iron(III) chloride promotes cyclization of α-arylketonitriles, though this method is limited to electron-rich substrates .

-

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura couplings introduce aryl groups at the 2-position, enabling structural diversification .

Biological Activity and Mechanisms

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Benzofuran derivatives, including structural analogs of 2-(5-fluoro-1-benzofuran-3-yl)acetonitrile, exhibit picomolar inhibition of GSK-3β, a kinase implicated in pancreatic cancer proliferation . For example:

-

Analog 26 (benzofuran-3-yl-(indol-3-yl)maleimide) shows IC₅₀ = 0.35 nM against GSK-3β and suppresses MiaPaCa-2 pancreatic cancer cell growth at 50 nM .

-

Fluorination at the 5-position enhances blood-brain barrier permeability, enabling potential neurological applications .

Anticancer Activity

The compound’s nitrile group participates in hydrogen bonding with kinase active sites, while the benzofuran core intercalates into hydrophobic pockets . In BxPC-3 pancreatic cancer cells, derivatives induce apoptosis via caspase-3 activation and reduce cyclin D1 expression by 70% at 1 μM .

Table 3: Antiproliferative Activity in Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MiaPaCa-2 | 0.05 | GSK-3β inhibition, cyclin D1 ↓ |

| BxPC-3 | 0.12 | Caspase-3 activation |

| HupT3 | 0.08 | β-catenin stabilization |

Antimicrobial Properties

Preliminary studies indicate broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), likely due to membrane disruption by the lipophilic benzofuran moiety.

Chemical Reactivity and Derivative Synthesis

Nitrile Transformations

-

Hydrolysis: Treatment with 20% H₂SO₄ at reflux yields 2-(5-fluoro-1-benzofuran-3-yl)acetic acid, a precursor for amide conjugates.

-

Reduction: Catalytic hydrogenation (H₂, Pd/C) produces 2-(5-fluoro-1-benzofuran-3-yl)ethylamine, useful for Schiff base formation.

Electrophilic Aromatic Substitution

The electron-rich benzofuran ring undergoes regioselective halogenation at the 4-position using N-bromosuccinimide (NBS) in acetonitrile (75% yield) .

Applications in Drug Development

Kinase Inhibitor Scaffolds

Structural analogs serve as templates for dual GSK-3β/CDK-2 inhibitors. Compound 7a (5-methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonitrile) demonstrates 100-fold selectivity for GSK-3β over CDK-2 (IC₅₀ = 0.35 nM vs. 35 nM) .

Radiopharmaceuticals

Fluorine-18 labeled derivatives are under investigation for positron emission tomography (PET) imaging of β-amyloid plaques in Alzheimer’s disease.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume